REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][CH:6]([CH2:7][Cl:8])[OH:9].[CH3:24][C:25](=[O:26])[CH3:27].[CH:20]([OH:21])([CH3:22])[CH3:23].[Cr:10]([OH:11])([OH:12])(=[O:13])=[O:14].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[C:1]([CH3:2])(=[O:3])[O:4][CH2:5][C:6]([CH2:7][Cl:8])=[O:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCC(O)CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(=O)OCC(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |